Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-

PTP1B inhibitor TCPTP selectivity insulin mimetic

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- (CAS 160657-04-5; molecular formula C₁₁H₇ClN₂O; MW 218.64 g/mol) is a fused tricyclic heterocycle comprising a pyrrole ring annulated to a quinoxalin-4-one core, with a chlorine atom at the 8-position. The LogP is approximately 2.43 and the topological polar surface area is 37.27 Ų, placing this scaffold within favorable drug-like physicochemical space.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 160657-04-5
Cat. No. B3348225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-
CAS160657-04-5
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C11H7ClN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15)
InChIKeyODZHADFIGDDGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 160657-04-5): Procurement-Grade Heterocyclic Scaffold for Kinase and Phosphatase-Targeted Drug Discovery


Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro- (CAS 160657-04-5; molecular formula C₁₁H₇ClN₂O; MW 218.64 g/mol) is a fused tricyclic heterocycle comprising a pyrrole ring annulated to a quinoxalin-4-one core, with a chlorine atom at the 8-position . The LogP is approximately 2.43 and the topological polar surface area is 37.27 Ų, placing this scaffold within favorable drug-like physicochemical space . The chlorine substituent at C8 serves both as a pharmacophoric element that modulates target selectivity in protein tyrosine phosphatase 1B (PTP1B) and G protein-coupled estrogen receptor (GPER) contexts, and as a synthetic handle for further diversification via nucleophilic substitution or cross-coupling reactions [1][2]. This compound is supplied as a research-grade building block (typical purity ≥98%) and has been structurally confirmed in peer-reviewed heterocyclic chemistry and medicinal chemistry literature [1].

Why 8-Chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one Cannot Be Replaced by Unsubstituted or C7-Halo Analogs in PTP1B and GPER Research


Within the pyrrolo[1,2-a]quinoxaline scaffold family, the identity and position of the halogen substituent critically dictate both target potency and selectivity. Systematic structure–activity relationship (SAR) studies on PTP1B inhibitors demonstrate that substitution at C8 with chlorine produces a >40-fold selectivity index (SI) for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), whereas the 4-benzyl analog lacking chloro substitution shows only ~4-fold selectivity [1]. Conversely, replacing chlorine with bulkier substituents (methyl, trifluoromethyl, methoxy) at the same position is detrimental to inhibitory potency [1]. In the GPER antagonist series, the 8-chloro-4-(4-chlorophenyl) derivative was the sole scaffold among four chemotypes to demonstrate selective antiproliferative activity restricted to GPER-expressing breast cancer cell lines without affecting GPER-negative cells [2]. Generic substitution with 7-chloro, 8-bromo, or 8-unsubstituted analogs would therefore eliminate the PTP1B selectivity advantage and forfeit the GPER cell-type selectivity documented for the 8-chloro substitution pattern [1][2].

Quantitative Differentiation Evidence: 8-Chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one Versus Closest Analogs


PTP1B Selectivity Index: 8-Chloro Analog Achieves >40-Fold Selectivity over TCPTP Versus ~4-Fold for Non-Chlorinated Comparator

In a head-to-head selectivity screen conducted under identical assay conditions, the 8-chloro-substituted pyrrolo[1,2-a]quinoxaline derivative 1g (bearing Cl at R8) achieved a PTP1B/TCPTP selectivity index (SI) greater than 40, compared with only approximately 4-fold for the non-chlorinated 4-benzyl analog 1h [1]. Both compounds were tested against human recombinant PTP1B (residues 1–322) and human TCPTP using p-nitrophenyl phosphate (pNPP) as substrate. The SI was calculated as IC₅₀(TCPTP)/IC₅₀(PTP1B). The 7-chloro analog 1d also achieved SI >41, confirming that chloro substitution on the benzo ring of the quinoxaline core—particularly at C7 or C8—is a key driver of PTP1B selectivity [1].

PTP1B inhibitor TCPTP selectivity insulin mimetic type 2 diabetes allosteric phosphatase inhibition

C8 Substituent SAR: Chlorine at Position 8 Improves PTP1B Inhibitory Activity Relative to Hydrogen, Methyl, Trifluoromethyl, or Methoxy

SAR analysis from the systematic PTP1B inhibitor series established that only hydrogen or chlorine atoms are tolerated at position R7/R8 of the pyrrolo[1,2-a]quinoxaline scaffold, with chlorine being favored for inhibition [1]. Specifically, a chlorine atom at R8 improves PTP1B inhibitory activity relative to hydrogen (compound 1a, R8 = H, IC₅₀ in the higher micromolar range, vs. 1g, R8 = Cl, IC₅₀ in the sub-micromolar range) [1]. In contrast, bulkier substituents such as methyl, trifluoromethyl, and methoxy at the same position are detrimental to activity [1]. The PTP1B IC₅₀ discrimination between 8-chloro and 8-unsubstituted analogs demonstrates that the chlorine atom provides a measurable potency advantage through favorable electronic and steric contributions to the allosteric binding pocket (helix α3/α6/α7) [1].

structure-activity relationship PTP1B inhibition halogen effect heterocyclic SAR lead optimization

GPER-Selective Antiproliferative Activity: 8-Chloro-4-(4-chlorophenyl)pyrrolo[1,2-a]quinoxaline Confers Cell-Type Selectivity Absent in Competing Chemotypes

In a virtual screening and cell-based evaluation of four distinct chemical scaffolds for GPER-mediated antiproliferative activity, only the pyrrolo[1,2-a]quinoxaline scaffold bearing an 8-chloro substituent (compound 14c: 8-chloro-4-(4-chlorophenyl)pyrrolo[1,2-a]quinoxaline) demonstrated the complete desired profile: (i) antiproliferative activity in GPER-expressing MCF7 and SKBR3 breast cancer cell lines comparable to the reference GPER modulator G15; (ii) no effect on GPER-negative HEK293 cells; (iii) decreased cyclin D1 expression; and (iv) sustained induction of cell-cycle negative regulators p53 and p21 [1]. The three other scaffolds identified from the virtual screen failed to exhibit this combination of potency and GPER-dependent selectivity [1]. The 8-chloro substitution is integral to the pharmacophore, as evidenced by this compound being the most promising among all candidates tested [1].

GPER antagonist breast cancer triple-negative breast cancer selective antiproliferative G protein-coupled estrogen receptor

C8 Chlorine as a Synthetic Diversification Handle: Enables Nucleophilic Substitution and Cross-Coupling Chemistry Absent in 8-Unsubstituted Congeners

The chlorine atom at the 8-position of pyrrolo[1,2-a]quinoxalin-4(5H)-one provides a versatile synthetic handle for late-stage diversification that is unavailable in the 8-unsubstituted parent scaffold . Documented reactivity includes: (i) nucleophilic aromatic substitution for introduction of amines, alkoxides, or thiols at C8; (ii) palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) enabling C–C and C–N bond formation; and (iii) the chlorine atom serves as a precursor for further halogen exchange (e.g., Finkelstein reaction) . The parent 8-unsubstituted pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 6025-68-9) lacks any functional handle at this position and requires de novo electrophilic substitution or directed metalation for C8 functionalization, which is less predictable and often lower-yielding . This synthetic accessibility makes the 8-chloro derivative the preferred entry point for generating focused libraries of C8-substituted analogs for SAR exploration .

synthetic building block nucleophilic aromatic substitution cross-coupling heterocyclic diversification medicinal chemistry

Pyrrolo[1,2-a]quinoxalin-4(5H)-one Core: Clinically Validated Kinase-Targeting Scaffold with Documented BTK Inhibition at 21.6 nM

While 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 160657-04-5) itself is the unelaborated core, derivatives built upon this exact scaffold have been advanced to late-stage preclinical evaluation as noncovalent Bruton's tyrosine kinase (BTK) inhibitors [1]. A representative compound from this series (compound 9) exhibited potent BTK inhibitory activity (IC₅₀ = 21.6 nM) and excellent selectivity when profiled against a panel of 468 kinases [1]. In a U-937 xenograft model, compound 9 demonstrated superior tumor growth inhibition (TGI = 64.4%) compared with both the lead compound S2 (TGI = 28.7%) and the clinical covalent BTK inhibitor ibrutinib (TGI = 41.1%) at an oral dosage of 50 mg/kg [1]. This establishes the pyrrolo[1,2-a]quinoxalin-4(5H)-one core—including its 8-chloro variant—as a validated starting point for kinase inhibitor programs requiring oral bioavailability and selectivity against the kinome [1][2].

BTK inhibitor noncovalent kinase inhibitor kinase selectivity B-cell malignancies oral bioavailability

Physicochemical Differentiation: 8-Chloro Substitution Balances Lipophilicity and Target Binding Versus Overly Lipophilic 8-Bromo and 8-CF₃ Analogs

The 8-chloro substituent achieves a calculated LogP of 2.43 for the core scaffold, placing it within the optimal lipophilicity range for oral drug-likeness (Lipinski Rule of Five compliance with zero violations) . In the PTP1B series, increased lipophilicity (compound 1h, cLogP = 4.8) was associated with a higher propensity for aggregate formation in aqueous buffer, which confounded enzyme inhibition kinetics [1]. The 8-chloro analog 1g (cLogP ~3.5) showed markedly less aggregation than the more lipophilic 4-benzyl comparator 1h by fluorescence spectroscopy and dynamic light scattering [1]. The 8-bromo analog (MW 247.09 g/mol) would be expected to have a higher LogP and increased aggregation risk relative to the 8-chloro scaffold, although direct comparative aggregation data for the 8-bromo congener have not been reported . The chlorine atom at C8 thus represents the optimal balance between sufficient lipophilicity for target engagement and acceptable aqueous behavior [1].

drug-likeness lipophilicity LogP physicochemical property aggregation risk

Procurement-Driven Application Scenarios for 8-Chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one in Drug Discovery and Chemical Biology


PTP1B Inhibitor Lead Optimization Requiring TCPTP Selectivity

For metabolic disease programs targeting PTP1B for type 2 diabetes or obesity, the 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold provides the only documented starting point in the pyrroloquinoxaline class where chlorine at C8 confers a >40-fold selectivity window over TCPTP [1]. Medicinal chemistry teams can elaborate the C4 position (e.g., benzyl, aryl, or heteroaryl groups) while retaining the 8-chloro pharmacophore to maintain selectivity. The scaffold has been validated in cellular glucose uptake assays, confirming functional insulin-mimetic activity downstream of PTP1B inhibition [1]. Procurement of this specific 8-chloro building block eliminates the need for a late-stage chlorination step, which would otherwise require electrophilic aromatic substitution on the electron-deficient quinoxaline ring under forcing conditions [1].

GPER-Targeted Breast Cancer Probe Development

Programs focused on ER-negative or triple-negative breast cancer (TNBC) can use 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one as the core for generating GPER-selective chemical probes. The 8-chloro-4-(4-chlorophenyl) derivative (14c) has demonstrated the essential GPER-dependent selectivity profile—antiproliferative activity restricted to GPER-expressing MCF7 and SKBR3 cells with no activity in GPER-negative HEK293 cells [2]. This scaffold uniquely induces p53 and p21 while suppressing cyclin D1, a mechanistic signature not replicated by the other three chemotypes screened [2]. Procurement of the pre-chlorinated scaffold enables rapid analog generation at the C4 position via Suzuki-Miyaura cross-coupling to explore aryl/heteroaryl diversity for improved potency [2].

Noncovalent BTK Inhibitor Development with Oral Bioavailability Requirements

For B-cell malignancy programs seeking noncovalent BTK inhibitors that overcome resistance to covalent agents (ibrutinib, acalabrutinib), the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold has produced compounds with BTK IC₅₀ = 21.6 nM, kinome-wide selectivity (468 kinases profiled), and superior in vivo tumor growth inhibition (TGI = 64.4%) compared with ibrutinib (TGI = 41.1%) [3]. The 8-chloro variant serves as a starting point for scaffold optimization, where the chlorine can either be retained as a selectivity element or exploited as a diversification handle for further SAR exploration. The documented oral exposure of derivatives from this series supports the procurement of this scaffold for programs requiring oral dosing [3].

Focused Kinase or Phosphatase Library Synthesis via C8 Diversification

The 8-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is an ideal entry point for constructing focused compound libraries targeting the PTP or kinase families. The chlorine atom at C8 enables parallel diversification via nucleophilic aromatic substitution (amines, alkoxides, thiols) or metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) to generate arrays of C8-substituted analogs in a single synthetic step [1]. This is a significant practical advantage over the 8-unsubstituted core (CAS 6025-68-9), which requires electrophilic halogenation prior to diversification—adding a step that reduces library throughput and introduces regioselectivity challenges [1]. The scaffold has demonstrated productive binding to multiple targets including PTP1B, CK2, Akt, BTK, Sirt6, PDE9, and GPER, confirming its privileged status for polypharmacology exploration [1][3][4].

Quote Request

Request a Quote for Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.